molecular formula C19H28O3 B1251185 16-alpha-Methyl-16-beta-hydroxy-19-nortestosterone CAS No. 1911-14-4

16-alpha-Methyl-16-beta-hydroxy-19-nortestosterone

Cat. No. B1251185
CAS RN: 1911-14-4
M. Wt: 304.4 g/mol
InChI Key: BKSZWISEIVLVFV-LUMNHQOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16beta,17beta-Dihydroxy-16-methylestr-4-en-3-one is a 3-hydroxy steroid.

Scientific Research Applications

Stereocontrolled Synthesis and Antiproliferative Activities

  • Synthesis and Cancer Cell Impact : Novel 16-hydroxymethyl-19-nortestosterone diastereomers were synthesized and showed antiproliferative activities against human cervical, breast, and ovarian cancer cell lines. The 17α epimer of 19-nortestosterone demonstrated significant activity, especially against HeLa cells, with less impact on noncancerous human fibroblast cell line MRC-5 (Schneider et al., 2016).

Androgen Response Modulation

  • Prostate-Sparing Androgen Modulator : 7α,11β-Dimethyl-19-nortestosterone was developed as a potent and selective androgen response modulator. It showed enhanced androgen receptor binding and androgenic activity with a favorable anabolic:androgenic ratio, indicating potential for prostate-sparing properties (Cook & Kepler, 2005).

Microbial Transformations

  • Microbiological Transformations : The transformations of testosterone and its derivatives, including 19-nortestosterone, in Absidia glauca culture were studied. These fungi were found to hydroxylate these compounds and to oxidize the 17β‐hydroxyl group (Huszcza & Dmochowska‐Gladysz, 2003).

properties

CAS RN

1911-14-4

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,16S,17R)-16,17-dihydroxy-13,16-dimethyl-1,2,6,7,8,9,10,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-18-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)16(18)10-19(2,22)17(18)21/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14+,15+,16-,17+,18-,19-/m0/s1

InChI Key

BKSZWISEIVLVFV-LUMNHQOCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@]([C@@H]2O)(C)O)CCC4=CC(=O)CC[C@H]34

SMILES

CC12CCC3C(C1CC(C2O)(C)O)CCC4=CC(=O)CCC34

Canonical SMILES

CC12CCC3C(C1CC(C2O)(C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-alpha-Methyl-16-beta-hydroxy-19-nortestosterone
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